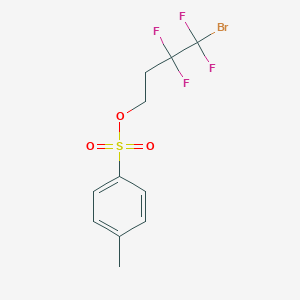![molecular formula C7H8N4O2 B13563336 Ethyl5-methyl-1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate](/img/structure/B13563336.png)
Ethyl5-methyl-1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-methyl-1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate is a complex organic compound known for its unique spiro structure. This compound is characterized by a spiro linkage, where two rings are connected through a single atom, creating a rigid and stable configuration. The presence of multiple nitrogen atoms in the structure makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the spiro linkage. The exact conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing resource utilization to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-methyl-1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the nitrogen atoms or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrogen oxides, while reduction can produce amines or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-methyl-1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which ethyl 5-methyl-1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate exerts its effects involves interactions with various molecular targets. The spiro structure allows it to fit into specific binding sites, influencing biological pathways and chemical reactions. The presence of nitrogen atoms can facilitate hydrogen bonding and other interactions, making it a versatile compound in both chemical and biological contexts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate: Lacks the methyl group, leading to different reactivity and properties.
Methyl 5-methyl-1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate: Similar structure but with a different ester group, affecting its solubility and reactivity.
Uniqueness
Ethyl 5-methyl-1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate stands out due to its specific combination of functional groups and spiro structure. This uniqueness makes it a valuable compound for various applications, offering distinct advantages in terms of stability, reactivity, and versatility.
Eigenschaften
Molekularformel |
C7H8N4O2 |
|---|---|
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
ethyl 6-methyl-1,2,5,7-tetrazaspiro[2.4]hepta-1,4,6-triene-4-carboxylate |
InChI |
InChI=1S/C7H8N4O2/c1-3-13-6(12)5-7(10-11-7)9-4(2)8-5/h3H2,1-2H3 |
InChI-Schlüssel |
XXWQZAPRXOLSPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC(=NC12N=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(4-Ethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B13563270.png)
![4-[6-Methyl-5-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]morpholine](/img/structure/B13563272.png)




![6-Azaspiro[3.4]octan-5-ylmethanol](/img/structure/B13563300.png)

![3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol](/img/structure/B13563315.png)


![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-hydroxyphenyl)propanoicacid](/img/structure/B13563328.png)
